
Tert-butyl (2S,3S)-2-(aminomethyl)-3-phenylazetidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl (2S,3S)-2-(aminomethyl)-3-phenylazetidine-1-carboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential application in various fields.
Mécanisme D'action
The mechanism of action of tert-butyl (Tert-butyl (2S,3S)-2-(aminomethyl)-3-phenylazetidine-1-carboxylate)-2-(aminomethyl)-3-phenylazetidine-1-carboxylate is not fully understood. However, it has been proposed that the compound exerts its antiproliferative activity by inhibiting the activity of enzymes involved in DNA synthesis and cell division. It also appears to modulate the activity of various signaling pathways involved in inflammation and pain.
Biochemical and Physiological Effects:
Tert-butyl (Tert-butyl (2S,3S)-2-(aminomethyl)-3-phenylazetidine-1-carboxylate)-2-(aminomethyl)-3-phenylazetidine-1-carboxylate has been shown to induce cell cycle arrest and apoptosis in cancer cells. It also exhibits anti-inflammatory and analgesic effects by reducing the production of pro-inflammatory cytokines and modulating the activity of pain receptors.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of tert-butyl (Tert-butyl (2S,3S)-2-(aminomethyl)-3-phenylazetidine-1-carboxylate)-2-(aminomethyl)-3-phenylazetidine-1-carboxylate is its potent antiproliferative activity against various cancer cell lines. However, the compound has limited solubility in water, which may limit its application in in vivo studies. It also exhibits cytotoxicity towards normal cells at high concentrations, which may limit its therapeutic potential.
Orientations Futures
There are several future directions for the study of tert-butyl (Tert-butyl (2S,3S)-2-(aminomethyl)-3-phenylazetidine-1-carboxylate)-2-(aminomethyl)-3-phenylazetidine-1-carboxylate. One potential direction is the development of novel analogs with improved solubility and selectivity towards cancer cells. Another direction is the investigation of the compound's potential application in combination therapy with other anticancer agents. Additionally, the compound's anti-inflammatory and analgesic effects warrant further investigation for the treatment of chronic pain and inflammatory diseases.
Méthodes De Synthèse
Tert-butyl (Tert-butyl (2S,3S)-2-(aminomethyl)-3-phenylazetidine-1-carboxylate)-2-(aminomethyl)-3-phenylazetidine-1-carboxylate can be synthesized through a multi-step process involving the reaction of tert-butyl 2-bromoacetate with (S)-phenylalanine followed by reduction with lithium aluminum hydride and subsequent reaction with tert-butyl azidoacetate. The final product is obtained after hydrogenation and acid hydrolysis.
Applications De Recherche Scientifique
Tert-butyl (Tert-butyl (2S,3S)-2-(aminomethyl)-3-phenylazetidine-1-carboxylate)-2-(aminomethyl)-3-phenylazetidine-1-carboxylate has been extensively studied for its potential application in medicinal chemistry. It has been shown to possess potent antiproliferative activity against various cancer cell lines, including breast, lung, and colon cancer. The compound also exhibits anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of chronic pain and inflammatory diseases.
Propriétés
IUPAC Name |
tert-butyl (2S,3S)-2-(aminomethyl)-3-phenylazetidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2/c1-15(2,3)19-14(18)17-10-12(13(17)9-16)11-7-5-4-6-8-11/h4-8,12-13H,9-10,16H2,1-3H3/t12-,13-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJZPFEZSDQHYFJ-CHWSQXEVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1CN)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H]([C@H]1CN)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 145867507 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

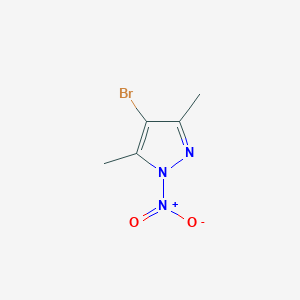
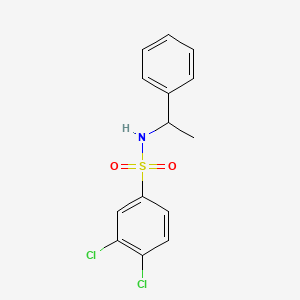
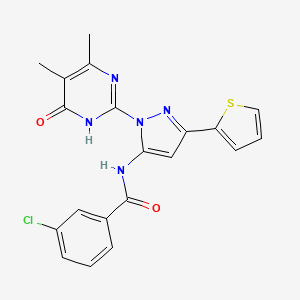
![2-{[1-(1-phenylcyclopropanecarbonyl)piperidin-4-yl]methyl}-6-(1H-1,2,4-triazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2976336.png)
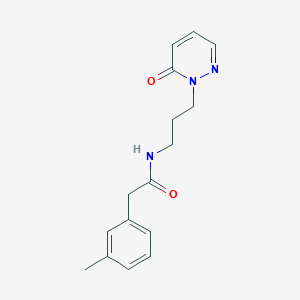
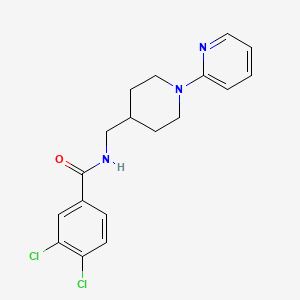
![5-([(4-Methoxybenzyl)amino]carbonyl)-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B2976341.png)
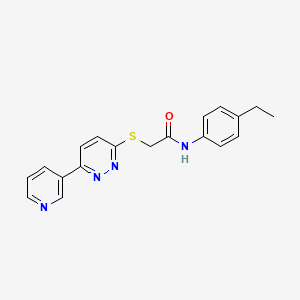

![[3-(4-Bromo-3-fluoro-phenyl)-4,5-dihydro-isoxazol-5-yl]-methanol](/img/structure/B2976348.png)
![N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2976349.png)
![2-[2-(3,4-Dimethylphenyl)-2-oxoethyl]sulfanyl-3-prop-2-enyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B2976350.png)
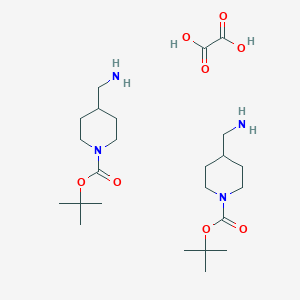
![6,8-Difluoro-1-[(2-methoxyphenyl)methyl]-3-(4-methylbenzoyl)quinolin-4-one](/img/structure/B2976352.png)